molecular formula C14H12ClF2NO4S B10978444 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B10978444
M. Wt: 363.8 g/mol
InChI Key: OHOSBCJQSZPNGN-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide is a complex organic compound characterized by its unique chemical structure, which includes a chloro-substituted dimethoxyphenyl group and a difluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 3,4-difluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-2,5-dimethoxyaniline is first dissolved in the solvent, followed by the slow addition of 3,4-difluorobenzenesulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, column chromatography, or distillation to achieve the desired purity levels.

    Quality Control: Rigorous testing for impurities and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), it can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation could introduce additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide is used as an intermediate for the preparation of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to biological activity, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide is unique due to the combination of its chloro-dimethoxyphenyl and difluorobenzenesulfonamide groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12ClF2NO4S

Molecular Weight

363.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H12ClF2NO4S/c1-21-13-7-12(14(22-2)6-9(13)15)18-23(19,20)8-3-4-10(16)11(17)5-8/h3-7,18H,1-2H3

InChI Key

OHOSBCJQSZPNGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)OC)Cl

Origin of Product

United States

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